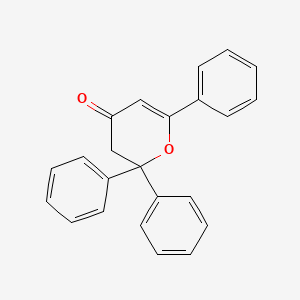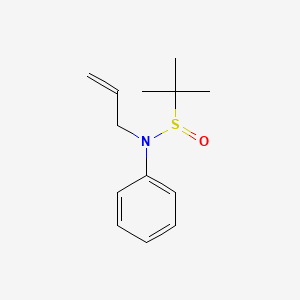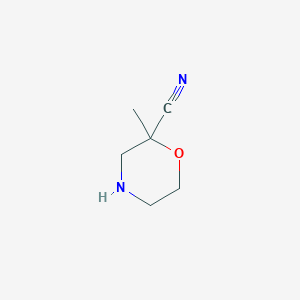
Cesium metavanadate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cesium metavanadate is an inorganic compound with the chemical formula CsVO3. It is a cesium salt of metavanadic acid and is known for its unique structural and chemical properties. The compound is typically found in a crystalline form and is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Cesium metavanadate can be synthesized through several methods. One common method involves the reaction of cesium carbonate (Cs2CO3) with vanadium pentoxide (V2O5) in an aqueous solution. The reaction typically occurs under controlled temperature and pH conditions to ensure the formation of CsVO3 crystals. The reaction can be represented as follows:
Cs2CO3+V2O5→2CsVO3+CO2
Industrial Production Methods
In industrial settings, this compound is often produced using a solid-phase reaction method. This involves mixing cesium carbonate with vanadium pentoxide and heating the mixture to a high temperature to induce the reaction. The resulting product is then purified and crystallized to obtain high-purity this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Cesium metavanadate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the presence of different reagents and reaction conditions.
Common Reagents and Conditions
Oxidation: this compound can be oxidized using strong oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction of this compound can be achieved using reducing agents like hydrogen gas (H2) or sodium borohydride (NaBH4).
Substitution: Substitution reactions involve replacing the vanadium atom with another metal atom, which can be facilitated by using appropriate metal salts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can produce higher oxidation state vanadium compounds, while reduction can yield lower oxidation state vanadium compounds.
Applications De Recherche Scientifique
Cesium metavanadate has a wide range of applications in scientific research, including:
Chemistry: It is used as a catalyst in various chemical reactions and as a precursor for the synthesis of other vanadium compounds.
Biology: this compound is studied for its potential biological activities, including its effects on enzyme inhibition and cellular processes.
Medicine: Research is ongoing to explore its potential use in medical applications, such as anticancer and antidiabetic treatments.
Industry: It is used in the production of specialty glass, ceramics, and as a component in certain types of batteries.
Mécanisme D'action
The mechanism of action of cesium metavanadate involves its interaction with molecular targets and pathways within biological systems. It is known to inhibit certain enzymes, such as protein tyrosine phosphatases, by binding to their active sites. This inhibition can affect various cellular processes, including signal transduction and metabolic pathways. The compound’s effects are influenced by its ability to form different oligomeric species in solution, which can interact with biological molecules in distinct ways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ammonium metavanadate (NH4VO3)
- Sodium metavanadate (NaVO3)
- Potassium metavanadate (KVO3)
Uniqueness
Cesium metavanadate is unique among these compounds due to the presence of the cesium ion, which imparts distinct structural and chemical properties. The larger ionic radius of cesium compared to other alkali metals results in different crystal structures and reactivity patterns. Additionally, this compound’s solubility and stability in various solvents make it suitable for specific applications that other metavanadates may not be able to fulfill.
Propriétés
Formule moléculaire |
CsO3V |
|---|---|
Poids moléculaire |
231.845 g/mol |
Nom IUPAC |
cesium;oxido(dioxo)vanadium |
InChI |
InChI=1S/Cs.3O.V/q+1;;;-1; |
Clé InChI |
SZIZYHNGMIYCQE-UHFFFAOYSA-N |
SMILES canonique |
[O-][V](=O)=O.[Cs+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![5-chloro-1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N'-hydroxy-2-oxopyridine-3-carboximidamide](/img/structure/B12340838.png)



![(E)-3-[(4,6-dimethylpyrimidin-2-yl)amino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B12340858.png)
![(NE)-N-[3,3-dimethyl-1-(2-nitrophenoxy)butan-2-ylidene]hydroxylamine](/img/structure/B12340866.png)





